1-(4-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
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Description
1-(4-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O4S and its molecular weight is 408.9. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
- The oxidation of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolinols with lead tetraacetate produces quantitatively o-quinol acetates. This reaction showcases the chemical behavior of similar compounds in synthesis processes, highlighting their potential utility in creating complex chemical structures (Hoshino, Suzuki, & Ogasawara, 2001).
- Intramolecular hydrogen bonds involving the polar methine group have been observed in compounds similar to the one , demonstrating the importance of such interactions in the stabilization of chemical structures and potentially influencing their biological activities (Li & Sammes, 1983).
- Research into the structure-activity relationship of tetrahydroisoquinoline derivatives identified compounds with potent renal vasodilation activity, suggesting the potential therapeutic applications of structurally related compounds (Anan et al., 1996).
Catalytic Activities and Inhibition
- Quinolinyl sulfonamides, including compounds with methanesulfonamide groups, have been identified as potent inhibitors for methionine aminopeptidase, indicating the relevance of such compounds in therapeutic applications targeting enzyme inhibition (Huang et al., 2006).
- A study on the reduction of nitroarenes and azaaromatic compounds using formic acid in the presence of a ruthenium catalyst highlighted the potential of similar compounds for applications in chemical reductions and syntheses (Watanabe et al., 1984).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-26-12-19(23)22-10-2-3-15-6-9-17(11-18(15)22)21-27(24,25)13-14-4-7-16(20)8-5-14/h4-9,11,21H,2-3,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFKTPAFSPWUHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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